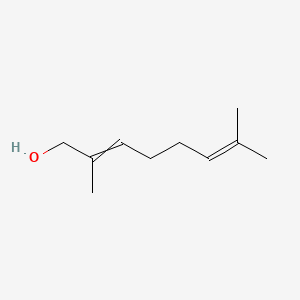
2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- is an organic compound with the molecular formula C10H18O and a molecular weight of 154.2493 g/mol . This compound is also known by other names such as 2,7-Dimethyl-2,6-octadien-1-ol and 2,7-Dimethyl-octa-2,6-dien-1-ol . It is a colorless liquid with a pleasant floral odor, commonly used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- can be achieved through several synthetic routes. One common method involves the reaction of isoprene with acetaldehyde in the presence of a catalyst to form the desired product . The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces saturated alcohols.
Substitution: Produces halides or amines.
Scientific Research Applications
2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- involves its interaction with various molecular targets and pathways. For example, it can permeate cell membranes and interact with intracellular proteins, leading to changes in cellular functions. The compound may also modulate signaling pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- is similar to other compounds such as:
Uniqueness
The uniqueness of 2,6-Octadien-1-ol, 2,7-dimethyl-, (2E)- lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
22410-74-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,7-dimethylocta-2,6-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)6-4-5-7-10(3)8-11/h6-7,11H,4-5,8H2,1-3H3 |
InChI Key |
JSMKSZJPQZMEHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC=C(C)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
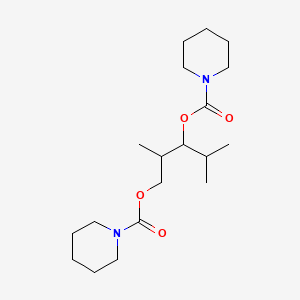
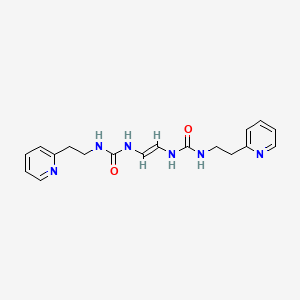
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
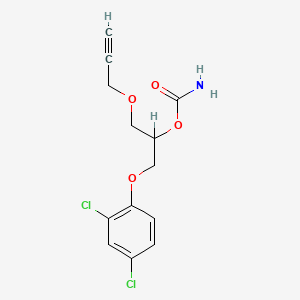
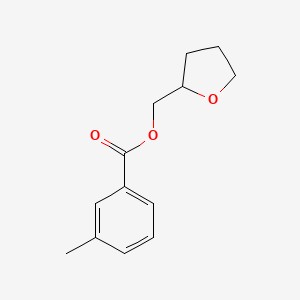
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
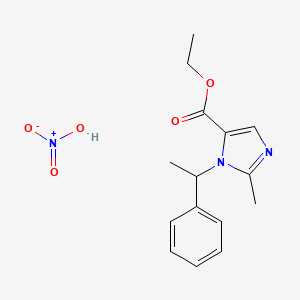
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)
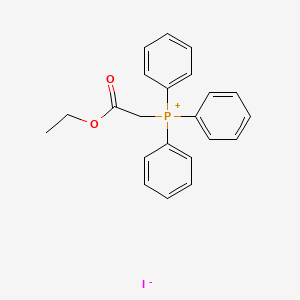
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)
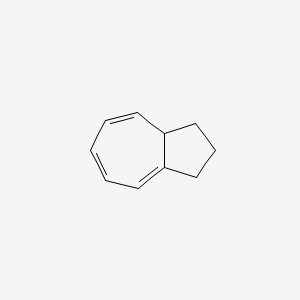
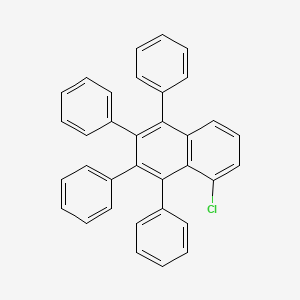
![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
